2-{4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile
Description
The compound 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile features a hybrid heterocyclic scaffold combining a 1,2,4-triazolone core with a substituted pyridine moiety. Key structural elements include:
- Pyridine substituent: A 3-chloro-5-(trifluoromethyl)-2-pyridinyl group, enhancing lipophilicity and electronic effects.
- Acetonitrile side chain: A cyanoethyl group, likely influencing solubility and reactivity.
Properties
IUPAC Name |
2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3N6O/c1-7-19-21(4-3-17)11(23)22(7)20(2)10-9(13)5-8(6-18-10)12(14,15)16/h5-6H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOVOQOWFIWVEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820610 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Biological Activity
The compound 2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetonitrile has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to consolidate various studies on its biological activity, including its mechanisms of action, cytotoxic effects, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 346.7 g/mol. The structural complexity includes a triazole ring and a pyridine moiety, which are often associated with diverse biological activities.
Biological Activity Overview
-
Antitumor Activity :
- Studies have shown that derivatives of triazole compounds exhibit significant cytotoxic effects against various human cancer cell lines. For instance, compounds similar to the target compound have demonstrated IC50 values ranging from 2.38 to 3.77 µM against cervical and bladder cancer cell lines .
- The mechanism often involves the induction of apoptosis in cancer cells, with evidence showing that certain derivatives lead to increased early and late apoptotic cell populations .
-
Mechanisms of Action :
- The compound is believed to disrupt protein-protein interactions critical for cancer cell survival. For example, it has been noted that modifications in the chemical structure can significantly alter its ability to inhibit specific oncogenic pathways .
- The presence of the trifluoromethyl group is thought to enhance lipophilicity and improve the binding affinity to target proteins involved in tumorigenesis.
Structure-Activity Relationships (SAR)
The relationship between the chemical structure of the compound and its biological activity has been explored in several studies:
- Modification of Substituents : Variations in substituent groups on the pyridine ring have been correlated with changes in cytotoxic potency. For instance, the introduction of electron-withdrawing groups tends to enhance activity against certain cancer types .
- Triazole Ring Influence : The 1,2,4-triazole structure is essential for maintaining biological activity; alterations to this moiety can lead to a loss of function .
Case Studies
-
In Vitro Studies :
- A study evaluated a series of triazole derivatives similar to our compound against a panel of human cancer cell lines using the crystal violet assay. Results indicated that compounds with specific substituents showed enhanced antiproliferative activity compared to others .
- The most promising candidates were further tested for their ability to induce apoptosis, revealing that certain modifications led to significant increases in early apoptotic cells.
- In Vivo Models :
Data Tables
| Compound | IC50 (µM) | Cancer Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 2.38 | Cervical Cancer | Apoptosis Induction |
| Compound B | 3.77 | Bladder Cancer | PPI Disruption |
| Compound C | 5.59 | Breast Cancer | Cell Cycle Arrest |
Scientific Research Applications
Structural Characteristics
The molecular formula of the compound is , with a molar mass of approximately 616.77 g/mol. Its structure includes a pyridine ring substituted with a trifluoromethyl group and a triazole moiety, which contribute to its biological activity.
Medicinal Chemistry
The compound exhibits potential as an antimicrobial and antifungal agent. Studies have demonstrated its effectiveness against various pathogens, making it a candidate for drug development aimed at treating infections caused by resistant strains.
Agricultural Chemistry
In agricultural contexts, the compound has been evaluated for its herbicidal properties. It functions by inhibiting specific enzymes in plants that are crucial for growth, thus serving as an effective herbicide against a range of weeds.
Biochemical Research
Research indicates that this compound may interact with certain biological pathways, potentially acting as an inhibitor for enzymes involved in disease processes. This opens avenues for further investigation into its role in cancer therapy and metabolic disorders.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus with MIC values lower than traditional antibiotics. |
| Study B | Herbicidal Efficacy | Showed significant reduction in weed biomass in controlled field trials compared to untreated controls. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of a key enzyme in the glycolytic pathway, suggesting potential use in metabolic disease treatment. |
Chemical Reactions Analysis
Structural Analysis and Functional Groups
The compound contains three key reactive components:
-
Acetonitrile group (CN) : Prone to hydrolysis under acidic or basic conditions.
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1,2,4-Triazole ring : Can participate in cycloaddition or substitution reactions if activated.
-
Pyridinylamino group : Nucleophilic amine susceptible to acylation or alkylation.
Hydrolysis of the Nitrile Group
Reactions Involving the Amino Group
Electrophilic Substitution on the Pyridine Ring
| Reaction Type | Conditions | Product | Basis for Inference |
|---|---|---|---|
| Nitration/Sulfonation | HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub> | Substituted pyridine derivative | Trifluoromethyl group directs substitution . |
Triazole Ring Reactions
Research Gaps and Limitations
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Shared Pyridine and Triazole Motifs
Compound A : N-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-1,5-dihydro-3-propyl-5-thioxo-4H-1,2,4-triazole-4-acetamide (CAS 930944-60-8)
- Key differences : Replaces the acetonitrile group with a thioxo-triazole-acetamide chain and adds a propyl substituent.
- Implications : The thioxo group may enhance metal-binding capacity, while the acetamide chain could improve solubility compared to the target compound’s acetonitrile group .
Compound B : 5-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-4-methyl-4H-1,2,4-triazole-3-thiol (CAS 339010-63-8)
- Key differences : Substitutes the triazolone ring with a thiolated triazole and introduces an ethyl linker.
Compound C : 2-[(4-Amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS 586985-98-0)
- Key differences: Features a sulfanyl-acetamide side chain and a 4-aminotriazole ring.
Functional Group Variations and Their Effects
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Core heterocycle | 1,2,4-Triazolone | Thioxo-1,2,4-triazole | Thiol-1,2,4-triazole | Amino-1,2,4-triazole |
| Pyridine substitution | 3-Cl, 5-CF3 | 3-Cl, 5-CF3 | 3-Cl, 5-CF3 | 2-Cl, 5-CF3 (phenyl) |
| Side chain | Acetonitrile | Acetamide | Ethyl-thiol | Sulfanyl-acetamide |
| Lipophilicity (LogP) | Estimated ~3.5 | Higher (thioxo + acetamide) | Moderate (thiol) | Lower (polar acetamide) |
Key observations :
- Thiol/thioxo analogues (Compounds A, B) may exhibit stronger electrophilic reactivity, relevant in covalent inhibitor design.
- Compound C’s amino group could enhance solubility but reduce metabolic stability .
Q & A
Q. What synthetic strategies are recommended for constructing the triazolopyridine core of this compound?
The triazolopyridine moiety can be synthesized via cyclocondensation reactions using hydrazine derivatives and carbonyl-containing intermediates. For example, reacting 3-chloro-5-(trifluoromethyl)pyridin-2-amine with methyl isocyanate under basic conditions forms the triazole ring. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield and purity .
Q. How can key physicochemical properties (e.g., pKa, logP) be experimentally determined for this compound?
- pKa : Use potentiometric titration in aqueous-organic solvent systems (e.g., water:methanol 1:1) with a pH meter calibrated to ionic strength-adjusted standards. Predicted pKa values (~0.21) should be validated experimentally .
- logP : Employ the shake-flask method with octanol/water partitioning, followed by HPLC-UV quantification. Alternatively, use reverse-phase HPLC retention times with calibrated reference compounds .
Q. Which spectroscopic techniques are critical for structural confirmation?
- 1H/13C NMR : Assign signals based on coupling patterns and integrations (e.g., δ 4.11 ppm for CH2 in acetonitrile derivatives, δ 8.17 ppm for aromatic protons) .
- HRMS : Confirm molecular weight (e.g., calculated m/z 290.0318 vs. observed 290.0321) using electrospray ionization (ESI) in positive mode .
Q. What chromatographic methods are optimal for purity analysis?
Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase with 0.1% formic acid) coupled with UV detection at 254 nm. Gradient elution (5–95% acetonitrile over 20 minutes) resolves impurities effectively .
Advanced Research Questions
Q. How can reaction conditions be optimized to address regioselectivity in triazole ring formation?
Regioselectivity is influenced by substituent electronic effects. For example, electron-withdrawing groups (e.g., trifluoromethyl) on the pyridine ring direct nucleophilic attack to the meta position. Kinetic studies under varying temperatures (25–80°C) and solvent polarities (DMF vs. THF) can refine reaction pathways .
Q. How should conflicting spectral data (e.g., NMR vs. X-ray crystallography) be resolved?
Discrepancies between solution-state NMR and solid-state X-ray data may arise from conformational flexibility. Perform DFT calculations (B3LYP/6-31G* level) to model the lowest-energy conformation and compare with experimental NMR shifts. Validate using dynamic NMR experiments at variable temperatures .
Q. What computational methods predict environmental fate and biodegradation pathways?
Use EPI Suite or COSMOtherm to estimate partition coefficients (e.g., logKow, logKoc) and persistence in soil/water. Molecular dynamics simulations (Amber or GROMACS) can model hydrolysis or photodegradation pathways, identifying potential toxic metabolites .
Q. How do steric and electronic effects influence the compound’s bioactivity in enzyme inhibition assays?
Perform molecular docking (AutoDock Vina) with target enzymes (e.g., kinases) to analyze binding interactions. Correlate substituent effects (e.g., trifluoromethyl’s hydrophobicity, chloro’s electron-withdrawing nature) with IC50 values from enzymatic assays. Use QSAR models to predict structural optimizations .
Q. What experimental designs mitigate batch-to-batch variability in scaled-up synthesis?
Implement a split-plot factorial design to test critical factors (e.g., reagent stoichiometry, temperature). For example, vary methylamine equivalents (1.0–1.5 eq) and reaction time (12–24 hours) across four replicates. Analyze variance (ANOVA) to identify significant parameters .
Q. How can in vitro and in vivo toxicity discrepancies be rationalized?
Differences may arise from metabolic activation (e.g., cytochrome P450-mediated oxidation). Conduct hepatic microsome assays to identify reactive metabolites. Compare with in vivo toxicity data (e.g., rodent LD50) and adjust risk assessments using physiologically based pharmacokinetic (PBPK) modeling .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
